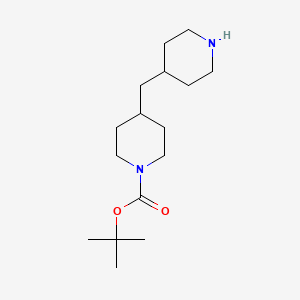
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride, also known as 4-FQM, is a synthetic compound with a variety of applications in the field of scientific research. The compound is used in a variety of laboratory experiments, and has been studied extensively in recent years to better understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations.
Applications De Recherche Scientifique
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been used in a variety of scientific research applications, such as the study of enzyme-catalyzed reactions, the inhibition of certain enzymes, and the study of the effects of drugs on cellular processes. In addition, (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been used to study the effects of certain drugs on the human brain, as well as the effects of certain drugs on the behavior of animals. (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has also been used to study the effects of certain drugs on the cardiovascular system, as well as the effects of certain drugs on the immune system.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride is not yet fully understood. However, it is believed that (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride acts as an inhibitor of certain enzymes, such as acetylcholinesterase, and is believed to be involved in the regulation of certain cellular processes, such as the release of neurotransmitters. In addition, (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been found to interact with certain drugs, such as opioids, and is believed to be involved in the regulation of certain behaviors, such as drug-seeking behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride are not yet fully understood. However, it has been found to inhibit certain enzymes, such as acetylcholinesterase, and is believed to be involved in the regulation of certain cellular processes, such as the release of neurotransmitters. In addition, (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride has been found to interact with certain drugs, such as opioids, and is believed to be involved in the regulation of certain behaviors, such as drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride in laboratory experiments include its ease of synthesis, its low toxicity, and its ability to interact with certain drugs. However, there are also some limitations to using (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride in laboratory experiments, such as its lack of specificity in its interaction with certain drugs, and its potential to interact with other compounds in the environment.
Orientations Futures
The potential future directions for (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments. In addition, further research into the potential interactions between (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride and certain drugs, such as opioids, may provide insight into the potential therapeutic applications of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride. Finally, further research into the potential interactions between (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride and other compounds in the environment may provide insight into the potential environmental impacts of (4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride.
Propriétés
IUPAC Name |
(4-fluorophenyl)-quinolin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2.2ClH/c17-14-7-5-11(6-8-14)16(18)13-9-12-3-1-2-4-15(12)19-10-13;;/h1-10,16H,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHYYVGBBJYMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C3=CC=C(C=C3)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(quinolin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



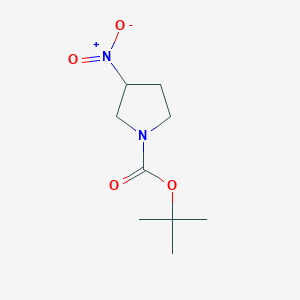
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)
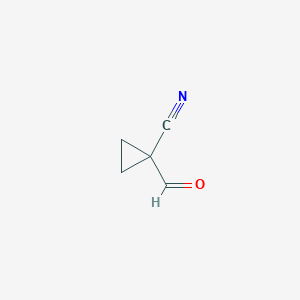

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)
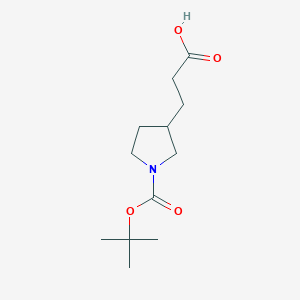
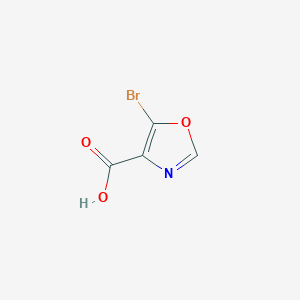
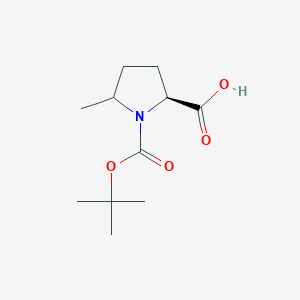
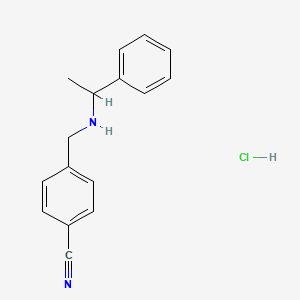


![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)
![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)
